Cas no 2228180-23-0 (thiolan-3-yl sulfamate)

thiolan-3-yl sulfamate 化学的及び物理的性質
名前と識別子
-
- thiolan-3-yl sulfamate
- 2228180-23-0
- EN300-2003534
-
- インチ: 1S/C4H9NO3S2/c5-10(6,7)8-4-1-2-9-3-4/h4H,1-3H2,(H2,5,6,7)
- InChIKey: MHLILHGDINKZHE-UHFFFAOYSA-N
- SMILES: S1CCC(C1)OS(N)(=O)=O
計算された属性
- 精确分子量: 183.00238550g/mol
- 同位素质量: 183.00238550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 195
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 103Ų
thiolan-3-yl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003534-0.25g |
thiolan-3-yl sulfamate |
2228180-23-0 | 0.25g |
$999.0 | 2023-09-16 | ||
Enamine | EN300-2003534-10.0g |
thiolan-3-yl sulfamate |
2228180-23-0 | 10g |
$4667.0 | 2023-05-25 | ||
Enamine | EN300-2003534-0.5g |
thiolan-3-yl sulfamate |
2228180-23-0 | 0.5g |
$1043.0 | 2023-09-16 | ||
Enamine | EN300-2003534-5g |
thiolan-3-yl sulfamate |
2228180-23-0 | 5g |
$3147.0 | 2023-09-16 | ||
Enamine | EN300-2003534-2.5g |
thiolan-3-yl sulfamate |
2228180-23-0 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-2003534-1.0g |
thiolan-3-yl sulfamate |
2228180-23-0 | 1g |
$1086.0 | 2023-05-25 | ||
Enamine | EN300-2003534-1g |
thiolan-3-yl sulfamate |
2228180-23-0 | 1g |
$1086.0 | 2023-09-16 | ||
Enamine | EN300-2003534-5.0g |
thiolan-3-yl sulfamate |
2228180-23-0 | 5g |
$3147.0 | 2023-05-25 | ||
Enamine | EN300-2003534-0.05g |
thiolan-3-yl sulfamate |
2228180-23-0 | 0.05g |
$912.0 | 2023-09-16 | ||
Enamine | EN300-2003534-0.1g |
thiolan-3-yl sulfamate |
2228180-23-0 | 0.1g |
$956.0 | 2023-09-16 |
thiolan-3-yl sulfamate 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
thiolan-3-yl sulfamateに関する追加情報
Thiolan-3-yl sulfamate (CAS No. 2228180-23-0): A Comprehensive Overview
Thiolan-3-yl sulfamate, identified by its Chemical Abstracts Service (CAS) number CAS No. 2228180-23-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.
The molecular structure of thiolan-3-yl sulfamate consists of a thiolan ring substituted with a sulfamate group at the 3-position. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry. The presence of both sulfur and nitrogen atoms in its structure allows for diverse interactions with biological molecules, which has been leveraged in the design of novel therapeutic agents.
In recent years, there has been growing interest in the exploration of heterocyclic compounds as pharmacophores. Thiolan-3-yl sulfamate fits into this category, offering a versatile scaffold for medicinal chemists to develop new drugs. Its ability to participate in hydrogen bonding, coordinate with metal ions, and undergo various chemical transformations makes it a promising candidate for further investigation.
One of the most compelling aspects of thiolan-3-yl sulfamate is its potential role in modulating biological pathways associated with inflammation and oxidative stress. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The sulfamate group in the molecule is particularly noteworthy for its ability to act as a leaving group in nucleophilic substitution reactions. This reactivity has been exploited in the synthesis of more complex molecules, including peptidomimetics and kinase inhibitors. By serving as a versatile building block, thiolan-3-yl sulfamate facilitates the construction of intricate structures that mimic natural bioactive molecules.
Recent advances in computational chemistry have also highlighted the importance of thiolan-3-yl sulfamate as a scaffold for drug design. Molecular docking studies have demonstrated its potential to interact with target proteins involved in diseases such as cancer, neurodegeneration, and autoimmune disorders. These virtual screening approaches have identified several promising derivatives that warrant further experimental validation.
The synthesis of thiolan-3-yl sulfamate presents an interesting challenge due to the need for precise functionalization of the thiolan ring. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to avoid side products. However, recent innovations in catalytic methods have made it possible to achieve higher yields and purities, thereby facilitating its use in industrial applications.
In addition to its pharmaceutical applications, thiolan-3-yl sulfamate has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to the development of novel catalysts for organic transformations. These catalysts exhibit high selectivity and efficiency, making them valuable tools in fine chemical synthesis.
The environmental impact of using thiolan-3-yl sulfamate as a building block has also been considered. Efforts have been made to develop green chemistry approaches that minimize waste and reduce energy consumption during synthesis. Such sustainable practices are essential for ensuring the long-term viability of this compound in industrial applications.
The future direction of research on thiolan-3-yl sulfamate is likely to focus on expanding its applications in drug discovery and material science. By exploring new synthetic methodologies and investigating its interactions with biological targets, scientists aim to unlock its full potential as a versatile chemical entity.
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